![molecular formula C28H29FN4O2S B2839005 N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-99-0](/img/structure/B2839005.png)
N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
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Overview
Description
“N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a phenacylsulfanyl group, a triazolyl group, and an adamantane-1-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and phenacylsulfanyl groups would likely contribute to the compound’s polarity, while the adamantane-1-carboxamide group would add significant steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Synthesis and Biological Activities : A study by Al-Abdullah et al. (2014) involved the synthesis of derivatives related to N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, demonstrating potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats. The derivatives synthesized showed significant biological activities, suggesting potential applications in developing antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Neuroprotective Agents
Fluorescent Heterocyclic Adamantane Derivatives : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane derivatives with the aim to develop multifunctional neuroprotective agents. These compounds exhibited a high degree of neuroprotective activity through various mechanisms, including inhibition of N-methyl-d-aspartate (NMDA) receptors and nitric oxide synthase, modulation of calcium channels, and effective antioxidant properties. This indicates potential applications in neuroprotection and neurological assay development (Joubert et al., 2011).
Antiviral Applications
Anti-Influenza Virus Activity : Göktaş et al. (2012) explored the antiviral potential of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives containing an adamantyl moiety against influenza viruses. One particular compound showed potent inhibitory effects against influenza A/H3N2 virus, acting as a fusion inhibitor by preventing the hemagglutinin-induced conformational change at low pH, highlighting its potential as an antiviral agent (Göktaş et al., 2012).
Material Science Applications
Polyamide Synthesis : Liaw et al. (1999) developed new adamantane-type cardo polyamides with high thermal stability and mechanical strength, suitable for advanced material applications. The synthesis involved a new adamantane-type cardo dicarboxylic acid as a precursor, leading to polymers with desirable properties for high-performance materials (Liaw et al., 1999).
Antifungal and Antibacterial Agents
Broad-Spectrum Antibacterial Candidates : Al-Wahaibi et al. (2020) synthesized novel adamantane-based carbohydrazide derivatives with significant broad-spectrum antibacterial activity. These compounds demonstrated potent activity against various bacteria, including strains resistant to traditional antibiotics, highlighting their potential as new antibacterial agents (Al-Wahaibi et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN4O2S/c29-22-6-8-23(9-7-22)33-25(31-32-27(33)36-17-24(34)21-4-2-1-3-5-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCHONSCHVBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
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